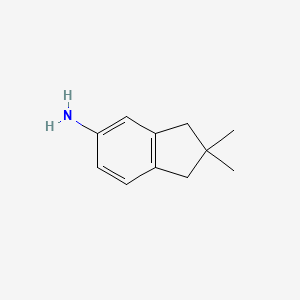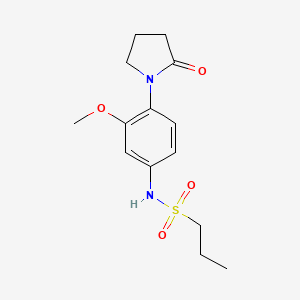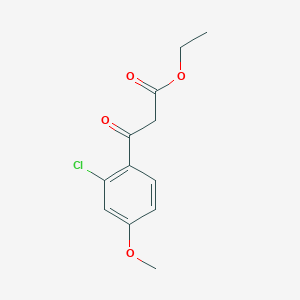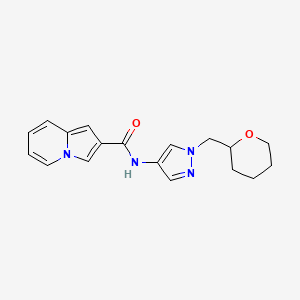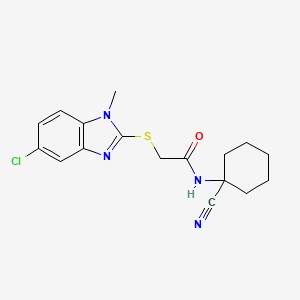
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is a synthetic molecule with the following properties:
- Molecular Formula : C<sub>17</sub>H<sub>19</sub>ClN<sub>4</sub>OS
- Molecular Weight : 362.88 g/mol
Synthesis Analysis
- The synthesis involves the bridging of benzimidazole and benzophenone moieties, resulting in a novel scaffold.
- Detailed synthetic steps and reaction conditions are available in relevant research papers.
Molecular Structure Analysis
- The compound consists of a benzimidazole ring, a sulfanyl group, and a cyanocyclohexylacetamide moiety.
- The molecular structure can be visualized using software tools or molecular modeling techniques.
Chemical Reactions Analysis
- The compound’s reactivity and potential reactions depend on its functional groups.
- Further studies are needed to explore its chemical behavior under various conditions.
Physical And Chemical Properties Analysis
- Density : Approximately 1.7 g/cm³
- Boiling Point : Not specified
- Solubility : Depends on the solvent used
- Other properties : Refer to relevant research for detailed physical and chemical characteristics.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on similar compounds has led to the analysis of their crystal structures. For instance, the study of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide revealed insights into its molecular structure, indicating the presence of electron delocalization and specific bond lengths that suggest potential pharmacological activities due to structural uniqueness (Cai et al., 2009).
Heterocyclic Compound Synthesis
The compound is part of a larger family of heterocyclic compounds. Research into this family has shown that these compounds have diverse applications in synthesizing novel drugs due to their complex structures. For example, the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety (Darwish et al., 2014) points to the versatility and potential utility of these compounds in drug discovery and development.
Antimicrobial and Cytotoxic Activity
Several studies have investigated the antimicrobial and cytotoxic activities of compounds structurally similar to 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide. For instance, the synthesis and evaluation of certain new thiazolidinone, thiazoline, and thiophene derivatives revealed promising antimicrobial activities, suggesting potential use in developing new antibiotics or antifungal agents (Gouda et al., 2010).
Bioactive Benzothiazolinone Acetamide Analogs
Research into bioactive benzothiazolinone acetamide analogs demonstrated their potential for use as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a possible application in renewable energy technologies (Mary et al., 2020). This highlights the diverse applications of these compounds beyond the pharmaceutical industry.
Safety And Hazards
- Safety data is not provided in the available information.
- Researchers should conduct toxicity studies and safety assessments.
Orientations Futures
- Investigate the compound’s biological activity against specific bacterial strains.
- Explore its potential as an antibacterial agent.
- Conduct further in vitro and in vivo studies to validate its efficacy.
Propriétés
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-22-14-6-5-12(18)9-13(14)20-16(22)24-10-15(23)21-17(11-19)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIYAMJKPLBAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

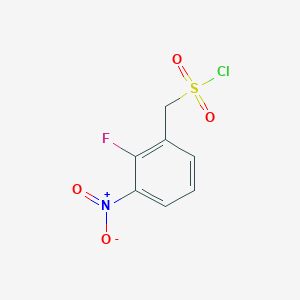
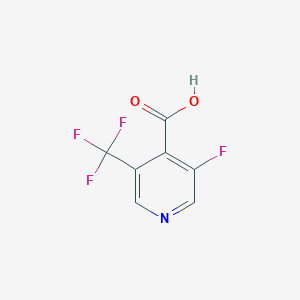
![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)
![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
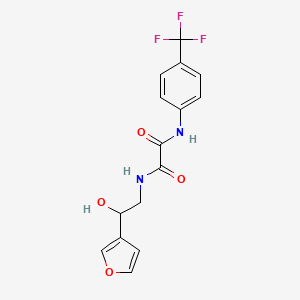
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
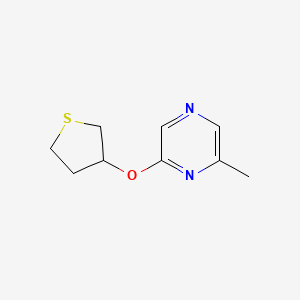
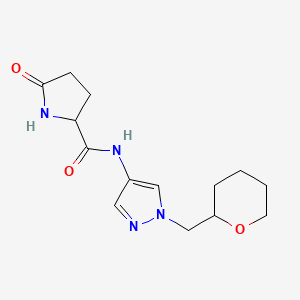
![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)
